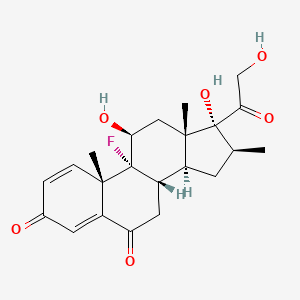
6-Keto Betamethasone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Keto Betamethasone is a synthetic corticosteroid derived from betamethasone. Corticosteroids are a class of steroid hormones that are produced in the adrenal cortex and are involved in a wide range of physiological processes, including immune response regulation, inflammation reduction, and metabolism control. This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it valuable in medical and pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Keto Betamethasone typically involves the oxidation of betamethasone. One common method is the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the keto group at the 6th position of the steroid nucleus . The reaction conditions often require careful temperature control and the use of solvents like acetone or dichloromethane to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of biotransformations and enzymatic processes to achieve the desired modifications. The starting material is often diosgenin, a naturally occurring steroid sapogenin, which undergoes a series of chemical transformations to yield the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-Keto Betamethasone undergoes various chemical reactions, including:
Oxidation: Introduction of the keto group at the 6th position.
Reduction: Conversion of the keto group back to a hydroxyl group under specific conditions.
Substitution: Replacement of functional groups at different positions on the steroid nucleus
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetone, dichloromethane, ethanol
Major Products Formed
The major products formed from these reactions include various hydroxylated and keto derivatives of betamethasone, each with distinct pharmacological properties .
Wissenschaftliche Forschungsanwendungen
6-Keto Betamethasone has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Employed in the development of anti-inflammatory and immunosuppressive therapies.
Industry: Utilized in the formulation of topical creams, ointments, and other pharmaceutical products .
Wirkmechanismus
6-Keto Betamethasone exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of anti-inflammatory and immunosuppressive genes. The compound inhibits the activity of phospholipase A2, reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes .
Vergleich Mit ähnlichen Verbindungen
6-Keto Betamethasone is compared with other corticosteroids such as:
Betamethasone: The parent compound, known for its potent anti-inflammatory effects.
Dexamethasone: A stereoisomer of betamethasone with similar pharmacological properties.
Prednisolone: Another corticosteroid with a slightly different structure and potency .
Uniqueness
This compound is unique due to the presence of the keto group at the 6th position, which enhances its anti-inflammatory and immunosuppressive properties compared to its parent compound .
Conclusion
This compound is a valuable synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. Its unique chemical structure and wide range of applications in scientific research, medicine, and industry make it an important compound in the field of corticosteroid chemistry.
Eigenschaften
Molekularformel |
C22H27FO6 |
|---|---|
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthrene-3,6-dione |
InChI |
InChI=1S/C22H27FO6/c1-11-6-13-14-8-16(26)15-7-12(25)4-5-19(15,2)21(14,23)17(27)9-20(13,3)22(11,29)18(28)10-24/h4-5,7,11,13-14,17,24,27,29H,6,8-10H2,1-3H3/t11-,13-,14-,17-,19-,20-,21-,22-/m0/s1 |
InChI-Schlüssel |
NBDQTCDZBJJKSK-LJZZTJPRSA-N |
Isomerische SMILES |
C[C@H]1C[C@H]2[C@@H]3CC(=O)C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C |
Kanonische SMILES |
CC1CC2C3CC(=O)C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


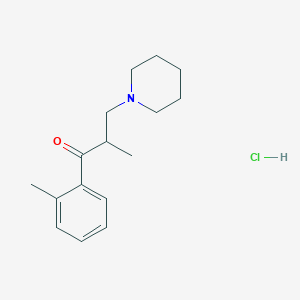
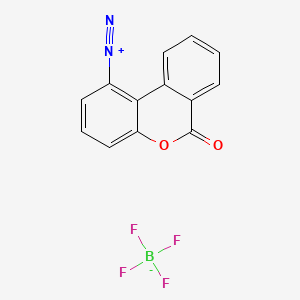

![2-[[3-hydroxy-9-(hydroxymethyl)-17-[(E)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15288731.png)
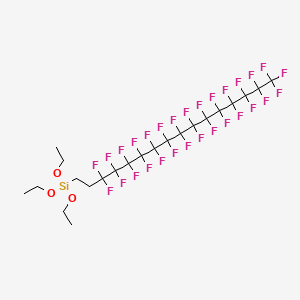
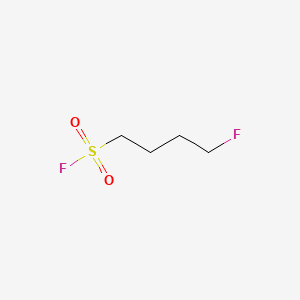
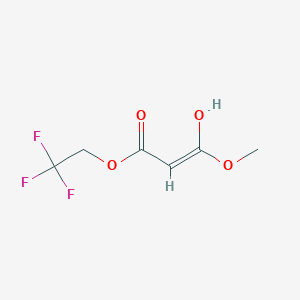
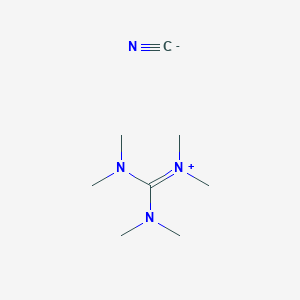
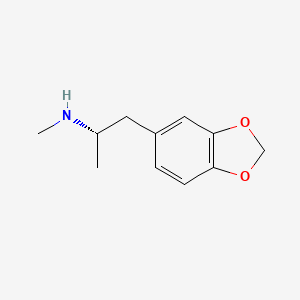
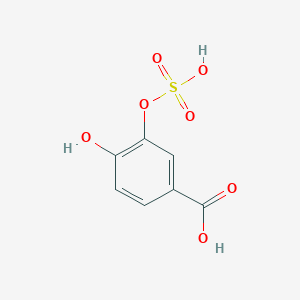
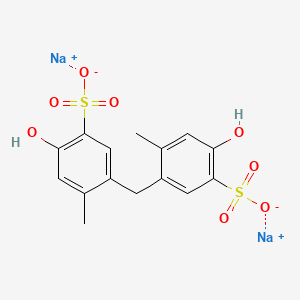
![1,2,4-Oxadiazol-5(4h)-one,4-[(3e)-4-fluoro-5-hydroxy-3-pentenyl]-3-methyl-](/img/structure/B15288766.png)
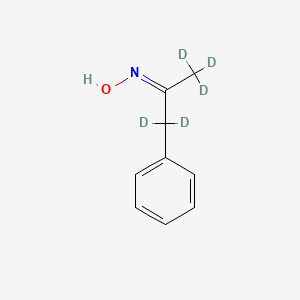
![1-[(2R)-3-fluoro-2-methylpropyl]piperazine](/img/structure/B15288779.png)
